2,5-Difluoro-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-1H-pyrrole is a fluorinated pyrrole derivative Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-1H-pyrrole can be achieved through several methods. One common approach involves the direct fluorination of pyrrole derivatives. For instance, the fluorination of N-methylpyrrole with elemental fluorine under controlled conditions can yield 2-fluoropyrroles . Another method involves the use of xenon difluoride as a fluorinating agent, which provides regioselective fluorination at the 2-position of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different fluorinated pyrrolidines.
Substitution: Electrophilic substitution reactions can introduce various substituents into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
2,5-Difluoro-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-1H-pyrrole involves its interaction with specific molecular targets and pathwaysThis can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,5-Difluoro-1H-pyrrole include:
- 2-Fluoropyrrole
- 3-Fluoropyrrole
- 2,3-Difluoropyrrole
Comparison
Compared to these similar compounds, this compound exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in certain applications .
Properties
CAS No. |
120047-50-9 |
---|---|
Molecular Formula |
C4H3F2N |
Molecular Weight |
103.07 g/mol |
IUPAC Name |
2,5-difluoro-1H-pyrrole |
InChI |
InChI=1S/C4H3F2N/c5-3-1-2-4(6)7-3/h1-2,7H |
InChI Key |
WIYDXQXZMOYTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.